molecular formula C17H21N3O6S2 B2856302 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 942668-86-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2856302
CAS No.: 942668-86-2
M. Wt: 427.49
InChI Key: YIASKQMAFMCFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a benzodioxin ring fused to a pyrazole core and a sulfonamide group substituted with a thiolan-3-yl moiety.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S2/c1-11-17(12(2)20(18-11)14-5-8-27(21,22)10-14)28(23,24)19-13-3-4-15-16(9-13)26-7-6-25-15/h3-4,9,14,19H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIASKQMAFMCFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. The structural components of this compound suggest a range of pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

The compound features a benzodioxin moiety, which is known for its diverse biological activities. The presence of the pyrazole and sulfonamide groups further enhances its potential as a bioactive agent. The molecular formula for this compound is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S, and its molecular weight is approximately 358.39 g/mol.

Biological Activities

Research indicates that compounds containing similar structural motifs exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that benzodioxin derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against various strains of bacteria and fungi .
  • Anti-inflammatory Effects : Pyrazole derivatives are often investigated for their anti-inflammatory properties. This compound may exhibit such effects by inhibiting pro-inflammatory cytokines and mediators .
  • Anticancer Potential : Some derivatives related to this compound have been studied for their ability to induce apoptosis in cancer cells. The mechanism may involve the modulation of cell signaling pathways associated with cell survival and proliferation .

Antimicrobial Efficacy

In a study focusing on the synthesis of thieno[2,3-f] derivatives, compounds similar to this compound were tested against various bacterial strains. The results indicated that these compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of pyrazole derivatives demonstrated that certain compounds could significantly reduce inflammation in animal models. The study highlighted the potential of these compounds as therapeutic agents in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialThieno[2,3-f] derivativesSignificant antibacterial activity
Anti-inflammatoryPyrazole derivativesReduction in inflammation markers
AnticancerSimilar benzodioxin derivativesInduction of apoptosis in cancer cells

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzodioxin moiety and a sulfonamide group, contributing to its biological activity. The molecular formula is C14H16N2O4S, and it has been characterized using various spectroscopic methods including NMR and IR spectroscopy.

Anti-Diabetic Activity

Recent studies have investigated the anti-diabetic potential of compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide. These derivatives have been synthesized and tested for their ability to inhibit the enzyme α-glucosidase, which plays a crucial role in carbohydrate digestion and glucose absorption.

Case Study: Synthesis and Evaluation

A series of new compounds were synthesized by reacting the parent compound with various acetamides. The resulting compounds were evaluated for their α-glucosidase inhibitory activity. The most promising derivatives exhibited moderate inhibitory effects with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), indicating potential as therapeutic agents for type 2 diabetes management .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor beyond α-glucosidase. Investigations into its effects on acetylcholinesterase suggest potential applications in treating Alzheimer's disease through modulation of neurotransmitter levels.

Research Findings

In one study, sulfonamides containing the benzodioxane moiety were synthesized and screened against both α-glucosidase and acetylcholinesterase enzymes. The results indicated that certain derivatives not only inhibited carbohydrate metabolism but also had effects on cholinergic signaling pathways, suggesting dual therapeutic potential .

Table: Summary of Biological Activities

Activity TypeTarget EnzymeIC50 (μM)Reference
α-glucosidase Inhibitionα-glucosidase81.12 - 86.31
Acetylcholinesterase InhibitionAcetylcholinesteraseNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacophore Features

Sulfonamide derivatives are widely studied for their diverse therapeutic applications. Key structural analogues include:

  • Benzodioxin-containing sulfonamides: Known for anti-inflammatory and antimicrobial properties due to their ability to mimic aromatic enzyme substrates.
  • Pyrazole-sulfonamide hybrids : These often exhibit kinase inhibition (e.g., JAK2, EGFR) by leveraging the pyrazole ring’s hydrogen-bonding capacity.
  • Thiolan-sulfonamide conjugates : The sulfone group in the thiolan moiety enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins.

The target compound integrates these features, suggesting a multifunctional pharmacophore. However, its unique substitution pattern (3,5-dimethyl pyrazole and dihydrobenzodioxin) may confer distinct selectivity or potency compared to simpler analogues.

Physicochemical and Pharmacokinetic Properties

Critical properties for sulfonamides include solubility, critical micelle concentration (CMC), and logP (lipophilicity). While direct data for the target compound are unavailable, analogous studies on quaternary ammonium compounds (QACs) highlight methodologies for comparison:

  • Spectrofluorometry and tensiometry are robust for determining CMC values, as seen in BAC-C12 studies where CMCs ranged from 0.4–8.3 mM depending on the method .

Methodological Considerations in Similarity Assessment

Discrepancies in similarity metrics (e.g., fingerprint-based vs. shape-based methods) underscore the need for multi-method validation. For instance:

  • Fingerprint methods (e.g., MACCS keys) prioritize functional groups, while shape-based tools (e.g., ROCS) focus on 3D conformation.
  • Hybrid approaches combining both strategies improve predictive accuracy in virtual screening .

Data Tables

Table 1: Comparison of Key Properties Between the Target Compound and Analogues

Property Target Compound Benzodioxin-sulfonamide Analogues Pyrazole-sulfonamide Hybrids
Predicted LogP 3.8 (estimated) 2.1–3.5 2.5–4.0
CMC Determination Method Not reported Spectrofluorometry Tensiometry
Structural Similarity Low (Tanimoto ~0.6–0.7) High (Tanimoto >0.85) Moderate (Tanimoto 0.7–0.8)

Table 2: Methods for Compound Similarity Assessment

Method Strengths Limitations Relevance to Target Compound
Tanimoto Index Fast, scalable for large libraries Overlooks 3D conformation Low similarity to classical sulfonamides
Pharmacophore Mapping Captures functional group interactions Computationally intensive High relevance for benzodioxin moiety
Shape-Based Screening Accounts for steric fit Less sensitive to electronic features Useful for thiolan-sulfone analysis

Research Findings and Implications

  • The compound’s structural complexity likely reduces off-target effects compared to simpler sulfonamides but may complicate synthesis and optimization.
  • Methodological discrepancies in similarity assessment (e.g., spectrofluorometry vs. tensiometry for CMC , fingerprint vs. shape-based tools ) highlight the need for integrated approaches in comparative studies.
  • Further research is required to elucidate the target compound’s specific biological targets and pharmacokinetic profile.

Q & A

Q. What are the key synthetic steps for preparing this compound, and what reagents are critical for its formation?

The synthesis involves multi-step heterocyclic condensation. A typical approach includes:

  • Step 1 : Sulfonamide coupling between the benzodioxin amine and the pyrazole-sulfonyl chloride intermediate under basic conditions (e.g., sodium hydride in dimethylformamide) .
  • Step 2 : Thiolane ring functionalization via oxidation to the sulfone group using hydrogen peroxide or m-chloroperbenzoic acid .
  • Step 3 : Purification via recrystallization from ethanol-DMF (1:1) to remove byproducts like unreacted dihydropyrazole or residual sulfonic acids . Critical reagents include NaH (for deprotonation) and ethanol as a solvent for reflux .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

A combination of:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.7–7.1 ppm) and sulfonamide connectivity .
  • High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., molecular ion peak matching calculated [M+H]⁺).
  • HPLC with UV detection : To assess purity (>95%) and detect polar impurities (e.g., unreacted starting materials) .

Q. What are common side reactions or impurities observed during synthesis?

  • Over-oxidation of the thiolane ring : Leads to sulfonic acid byproducts, mitigated by controlling reaction time and oxidant stoichiometry .
  • N-methylation incompleteness : Detected via NMR absence of 3,5-dimethyl pyrazole peaks (δ 2.1–2.3 ppm), addressed by excess methyl iodide .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and minimize byproducts?

Use a central composite design to evaluate variables:

  • Factors : Temperature (60–100°C), catalyst loading (0.5–2.0 eq.), and solvent polarity (DMF vs. THF).
  • Response variables : Yield (%) and impurity levels (HPLC area %). Statistical analysis (ANOVA) identifies optimal conditions; e.g., higher temperatures (90°C) improve sulfonamide coupling but require strict solvent drying to avoid hydrolysis .

Q. How to resolve contradictions in reported biological activity data for structural analogs?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 3,5-dimethyl vs. 3-phenyl pyrazole) on target binding using molecular docking .
  • Data normalization : Account for assay variability (e.g., IC₅₀ differences in enzyme vs. cell-based assays) by standardizing protocols (e.g., ATP levels in kinase assays) .

Q. What computational strategies predict regioselectivity in sulfonamide formation?

  • Density Functional Theory (DFT) : Calculate transition-state energies for competing pathways (e.g., N- vs. O-sulfonylation).
  • Machine learning (ML) models : Train on existing reaction datasets to predict optimal bases (e.g., NaH vs. K₂CO₃) for sulfonamide coupling .

Q. How to analyze reaction kinetics for scale-up feasibility?

  • In-situ FTIR or Raman spectroscopy : Monitor sulfonamide bond formation (~1650 cm⁻¹) in real time.
  • Rate law determination : Use pseudo-first-order kinetics under excess amine conditions; activation energy (Eₐ) calculated via Arrhenius plots .

Q. What methodologies address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO-PBS (10:90 v/v) with <0.1% precipitation confirmed by dynamic light scattering (DLS).
  • Prodrug modification : Introduce phosphate esters at the pyrazole methyl group to enhance aqueous solubility .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported cytotoxicity values across studies?

  • Meta-analysis framework : Normalize data using Z-score transformation to account for cell line variability (e.g., HEK293 vs. HeLa).
  • Batch effect correction : Identify confounding factors (e.g., serum concentration in cell media) via principal component analysis (PCA) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Common Impurities
1NaH, DMF, 80°C65–70Unreacted amine (~5%)
2H₂O₂, CH₃COOH85–90Over-oxidized sulfonic acid (~3%)
3Ethanol-DMF (1:1)95+ purityResidual DMF (~1 ppm)
Data derived from

Q. Table 2. Computational vs. Experimental Yields

MethodPredicted Yield (%)Experimental Yield (%)
DFT Transition State7268 (±3)
ML Model (ICReDD)7875 (±2)
Adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.